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Compound of Interest

Compound Name:
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-

(hydroxyimino)acetate

Cat. No.: B119730 Get Quote

CAS Number: 64485-82-1

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation

cephalosporin antibiotics. This document is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a light yellow to beige fine

powder. Its key physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₉N₃O₃S

Molecular Weight 215.23 g/mol

CAS Number 64485-82-1

Appearance
Light yellow to beige fine

powder

Melting Point 195-197 °C (lit.)

Solubility
Slightly soluble in DMSO and

Methanol

pKa (Predicted) 9.53 ± 0.70

Storage Temperature
2-8°C, in an inert atmosphere,

protected from light

Spectroscopic Data
The structural integrity of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is

confirmed by various spectroscopic techniques.

NMR Spectroscopy
¹H NMR ¹³C NMR

¹H NMR data for the tritylated derivative is

available: ¹H NMR (400 MHz, DMSO-d₆): δ =

1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H),

6.75 (s, 1H), 7.25-7.36 (m, 17H).

¹³C NMR data for the tritylated derivative is

available: ¹³C NMR (100 MHz, DMSO-d₆) δ =

14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8,

141.6, 144.0, 148.2, 163.4, 169.4.

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in

subsequent reactions.

Infrared (IR) Spectroscopy
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An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl

ester. Based on the functional groups present in the molecule, the following characteristic

absorption bands are expected:

Wavenumber (cm⁻¹) Bond Functional Group

3400–3250 N–H stretch Primary amine

3500–3200 (broad) O–H stretch Hydroxyimino (oxime)

3100–3000 =C–H stretch Thiazole ring

2980-2850 C-H stretch Ethyl group

1750–1735 C=O stretch Ester

1680–1640 C=N stretch Oxime and Thiazole ring

1650–1580 N–H bend Primary amine

1320–1000 C–O stretch Ester

Experimental Protocols
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block for the

side chains of many cephalosporin antibiotics.

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate
A common synthetic route involves the oximation of ethyl acetoacetate, followed by

halogenation and cyclization with thiourea.

Protocol:

Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g.,

acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-

(hydroxyimino)acetoacetate.
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Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to

yield a 4-halo-2-(hydroxyimino)acetoacetate.

Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like

methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to

facilitate the cyclization reaction, which forms the desired (Z)-Ethyl 2-(2-aminothiazol-4-
yl)-2-(hydroxyimino)acetate.

Role in Cephalosporin Synthesis: Acylation of 7-ACA
This compound serves as a precursor to the side chain that is acylated to the 7-

aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

Activation: The hydroxyimino group of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate is typically protected (e.g., tritylation) and the ester is hydrolyzed to

the corresponding carboxylic acid. This acid is then activated, for example, by converting it

into an acyl chloride or using a coupling agent.

Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-

ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino

group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.

Deprotection: Finally, any protecting groups on the side chain are removed to yield the final

cephalosporin antibiotic.

Visualized Workflows
Synthesis Pathway
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Caption: Synthetic pathway for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

Cephalosporin Synthesis Workflow
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Side Chain Preparation
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To cite this document: BenchChem. [Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
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hydroxyimino-acetate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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